molecular formula C19H20N4O2 B2482895 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379949-90-1

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile

Numéro de catalogue B2482895
Numéro CAS: 2379949-90-1
Poids moléculaire: 336.395
Clé InChI: INOPIBVLIPDZTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile, also known as EPAC, is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) family of cyclic AMP (cAMP) sensors. EPAC plays a critical role in various physiological and pathological processes, including insulin secretion, cardiovascular function, and cancer progression.

Mécanisme D'action

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a cAMP sensor that regulates various cellular processes through the activation of downstream effectors, including Rap1 and phospholipase C epsilon (PLCε). 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation leads to the exchange of GDP for GTP on Rap1, which then activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile also activates PLCε, which leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling pathways.
Biochemical and Physiological Effects:
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, cardiac contractility, vascular tone, angiogenesis, and cancer progression. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to enhance glucose-stimulated insulin secretion, increase cardiac contractility, promote angiogenesis, and enhance cancer cell proliferation and invasion.

Avantages Et Limitations Des Expériences En Laboratoire

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to be used as therapeutic agents for various diseases, including diabetes, cardiovascular diseases, and cancer. However, there are some limitations to using 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors in lab experiments. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors may have off-target effects, and it may be difficult to achieve specific inhibition of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile without affecting other cAMP sensors. Additionally, the effects of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibition may vary depending on the cell type and disease model.

Orientations Futures

There are several future directions for 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile research, including the development of more potent and selective 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors, the identification of novel downstream effectors of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile, and the investigation of the role of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile in other physiological and pathological processes. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to be used as therapeutic agents for various diseases, and further research is needed to fully understand the mechanisms of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation and inhibition. Additionally, the role of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile in other diseases, such as neurological disorders and immune diseases, should be investigated.

Méthodes De Synthèse

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile involves several steps, including the preparation of the key intermediate 5-ethylpyrimidine-2-carboxylic acid, the coupling of the acid with piperidine, and the subsequent reaction with 4-(4-cyanophenyl)butyric acid. The final product is obtained after purification by column chromatography and recrystallization. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.

Applications De Recherche Scientifique

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile has been extensively studied as a potential therapeutic target for various diseases, including diabetes, cardiovascular diseases, and cancer. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is involved in the regulation of insulin secretion from pancreatic beta cells, and 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to enhance glucose-stimulated insulin secretion. Therefore, 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to improve glucose homeostasis in diabetes.
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile also plays a critical role in cardiovascular function, including cardiac contractility, vascular tone, and angiogenesis. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to increase cardiac contractility and protect against heart failure. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to treat heart failure and other cardiovascular diseases.
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is also involved in cancer progression, including cell proliferation, invasion, and metastasis. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to promote cancer cell proliferation and invasion, while 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to inhibit cancer cell growth and metastasis.

Propriétés

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-14-12-21-19(22-13-14)25-17-7-9-23(10-8-17)18(24)16-5-3-15(11-20)4-6-16/h3-6,12-13,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOPIBVLIPDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.